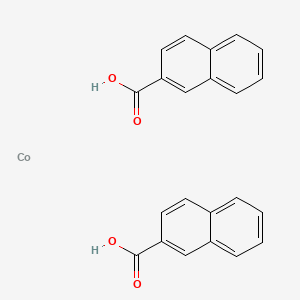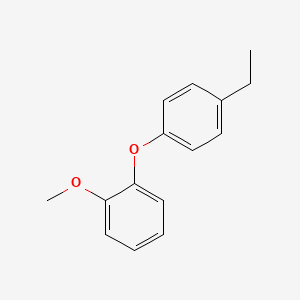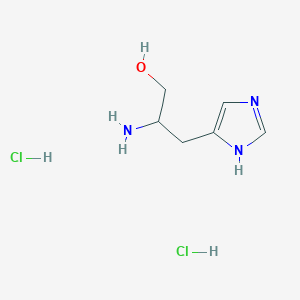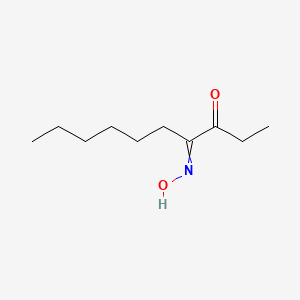
Cobalt;naphthalene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(?-naphthoic acid) cobalt: is a coordination compound where cobalt is complexed with ?-naphthoic acid ligands. This compound is part of a broader class of cobalt complexes that exhibit unique chemical and physical properties, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(?-naphthoic acid) cobalt typically involves the reaction of cobalt salts with ?-naphthoic acid under controlled conditions. One common method is to dissolve cobalt(II) chloride in an appropriate solvent, such as ethanol, and then add ?-naphthoic acid. The mixture is heated under reflux to facilitate the formation of the complex. The reaction can be represented as follows:
CoCl2+2C10H7COOH→Co(C10H7COO)2+2HCl
Industrial Production Methods: Industrial production of bis(?-naphthoic acid) cobalt may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and crystallization to obtain the compound in a pure form. Advanced techniques such as solvent extraction and recrystallization are often employed to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Bis(?-naphthoic acid) cobalt can undergo various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the cobalt center can be achieved using reducing agents such as sodium borohydride.
Substitution: Ligands in the complex can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Phosphines, amines, or other ligands in the presence of a suitable solvent like ethanol or acetonitrile.
Major Products:
Oxidation: Higher oxidation state cobalt complexes.
Reduction: Lower oxidation state cobalt complexes.
Substitution: New cobalt complexes with different ligands.
Scientific Research Applications
Bis(?-naphthoic acid) cobalt has several applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and hydrogenation reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in cancer therapy and as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of advanced materials, such as magnetic materials and sensors.
Mechanism of Action
The mechanism by which bis(?-naphthoic acid) cobalt exerts its effects involves the interaction of the cobalt center with various molecular targets. In catalytic applications, the cobalt center can facilitate the activation of substrates through coordination and electron transfer processes. In biological systems, the compound can interact with cellular components, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Bis(salicylato)cobalt: Similar structure but with salicylic acid ligands.
Bis(acetylacetonato)cobalt: Contains acetylacetonate ligands.
Bis(benzoylacetonato)cobalt: Contains benzoylacetonate ligands.
Uniqueness: Bis(?-naphthoic acid) cobalt is unique due to the presence of ?-naphthoic acid ligands, which impart specific electronic and steric properties to the complex
Properties
Molecular Formula |
C22H16CoO4 |
|---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
cobalt;naphthalene-2-carboxylic acid |
InChI |
InChI=1S/2C11H8O2.Co/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13); |
InChI Key |
NIAIXVGRPAROHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)O.C1=CC=C2C=C(C=CC2=C1)C(=O)O.[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-[[1-(9-borabicyclo[3.3.1]nonan-9-yl)-5-(4-methylbenzoyl)pyrrol-2-yl]methyl]-1H-pyrrol-2-yl]-(4-methylphenyl)methanone](/img/structure/B12519076.png)

![7-fluoro-5-methyl-6,11-dioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12519087.png)
![3-(3-hydroxy-4-methoxyphenyl)pyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B12519095.png)
![Pyrimido[4,5-b]quinoline-2(1H)-thione, 9-methyl-1-phenyl-](/img/structure/B12519108.png)



![1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-1-(phenylmethyl)-](/img/structure/B12519128.png)
![3-[3-(2-Chlorophenyl)acryloyl]-2H-1-benzopyran-2-one](/img/structure/B12519140.png)
![N-[3-(Benzylamino)-3-oxoprop-1-en-1-yl]benzamide](/img/structure/B12519150.png)



